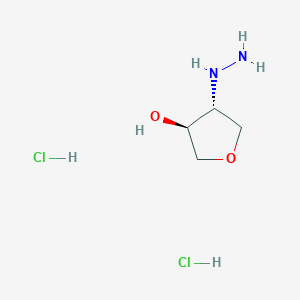![molecular formula C6H11Cl2N B2438969 6-Chloro-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2413875-62-2](/img/structure/B2438969.png)
6-Chloro-2-azaspiro[3.3]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is a chemical compound with the CAS Number: 2413875-62-2 . It has a molecular weight of 168.07 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is 1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is typically stored at 4 degrees Celsius and is usually in powder form . It has a molecular weight of 168.07 .Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis of Novel Amino Acids
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been synthesized. These novel amino acids contribute to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Synthesis of Bicyclic Spiro Compounds
Improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, typically isolated as sulfonic acid salt, has been developed. This enhances the solubility and stability, facilitating a broader range of reaction conditions (van der Haas et al., 2017).
Developing Bifunctional Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates have been synthesized. These compounds are important for further selective derivations, offering access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Synthesis of Angular Spirocyclic Azetidines
Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These methods are suitable for creating building blocks for drug discovery on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Lipophilicity Analysis in Medicinal Chemistry
Azaspiro[3.3]heptanes, used as replacements for common heterocycles in medicinal chemistry, exhibit varying lipophilicity, influencing their basicity and molecular geometry. This research aids in understanding their suitability as bioisosteres (Degorce, Bodnarchuk, & Scott, 2019).
Diversity-Oriented Synthesis
Azaspirocycles have been synthesized via multicomponent condensation, leading to functionalized pyrrolidines, piperidines, and azepines. This approach is significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Cyclobutane-Derived Diamines
Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized as sterically constrained diamine building blocks for drug discovery. The structural analysis of these diamines aids in understanding their conformational preferences (Radchenko et al., 2010).
Synthesis of Fluorinated Piperidine Analogues
Fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold have been synthesized. The varied fluorine substitution patterns make these analogues valuable in drug design (Chernykh et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
6-chloro-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUIRKWCSKVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-azaspiro[3.3]heptane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)
![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)
![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)



![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)



amine](/img/structure/B2438904.png)
![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)